4-Bromobicyclo[2.2.2]octan-1-ol

Catalog No.
S3440255
CAS No.
72948-88-0
M.F
C8H13BrO
M. Wt
205.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobicyclo[2.2.2]octan-1-ol

CAS Number

72948-88-0

Product Name

4-Bromobicyclo[2.2.2]octan-1-ol

IUPAC Name

4-bromobicyclo[2.2.2]octan-1-ol

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

InChI

InChI=1S/C8H13BrO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6H2

InChI Key

XGWMIKWVTITGFT-UHFFFAOYSA-N

SMILES

C1CC2(CCC1(CC2)O)Br

Canonical SMILES

C1CC2(CCC1(CC2)O)Br

4-Bromobicyclo[2.2.2]octan-1-ol is a bicyclic compound featuring a bromine atom at the fourth position of the bicyclo[2.2.2]octane framework. Its molecular formula is C${9}$H${13}$BrO, and it has a molecular weight of approximately 215.1 g/mol. The compound exhibits interesting stereochemistry due to its bicyclic structure, which contributes to its reactivity and interaction with biological systems .

Such as nucleophilic substitutions and eliminations. For instance, the compound can undergo:

  • Nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles.
  • Elimination reactions leading to the formation of alkenes under appropriate conditions.
  • Halogenation reactions, allowing for further derivatization of the bicyclic structure .

Several synthetic routes can be employed to produce 4-bromobicyclo[2.2.2]octan-1-ol:

  • Bromination of Bicyclo[2.2.2]octan-1-ol: This method involves the direct bromination of bicyclo[2.2.2]octan-1-ol using bromine or brominating agents under controlled conditions.
  • Grignard Reactions: The use of Grignard reagents can facilitate the introduction of bromine into the bicyclic framework.
  • Decarboxylative Halogenation: This method allows for the introduction of halogens through decarboxylation processes involving carboxylic acid derivatives of bicyclic compounds .

4-Bromobicyclo[2.2.2]octan-1-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug discovery.
  • Material Science: Its properties may be harnessed in developing new materials with specific mechanical or thermal characteristics.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 4-bromobicyclo[2.2.2]octan-1-ol typically focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate how this compound interacts at a molecular level, potentially leading to insights into its pharmacological properties or toxicological effects.

4-Bromobicyclo[2.2.2]octan-1-ol shares structural similarities with several other bicyclic compounds, which include:

Compound NameStructureUnique Features
Bicyclo[3.3.1]nonaneC${9}$H${14}$More strained structure; higher reactivity
Bicyclo[2.2.1]heptaneC${7}$H${12}$Smaller ring size; different stereochemistry
Bicyclo[1.1.0]butaneC${4}$H${6}$Highly strained; less stable
4-Bromobicyclo[3.3.0]octaneC${9}$H${13}$BrSimilar halogenated structure; different ring fusion

The uniqueness of 4-bromobicyclo[2.2.2]octan-1-ol lies in its specific arrangement of atoms and functional groups, which influences its chemical behavior and potential applications compared to these similar compounds.

XLogP3

1.8

Dates

Modify: 2023-08-19

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